molecular formula C11H21N3O B13296472 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol

Cat. No.: B13296472
M. Wt: 211.30 g/mol
InChI Key: LHFQEBVCPSVATA-UHFFFAOYSA-N
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Description

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

4-[(2-ethylpyrazol-3-yl)methylamino]pentan-1-ol

InChI

InChI=1S/C11H21N3O/c1-3-14-11(6-7-13-14)9-12-10(2)5-4-8-15/h6-7,10,12,15H,3-5,8-9H2,1-2H3

InChI Key

LHFQEBVCPSVATA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC(C)CCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 4-aminopentanol under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is unique due to its specific structure, which combines a pyrazole ring with an amino alcohol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol, identified by its CAS number 1595712-36-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol is C11_{11}H21_{21}N3_3O, with a molecular weight of 211.30 g/mol. The compound features a pyrazole ring which is known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:

  • Antitumor Activity : Many pyrazole derivatives have been studied for their ability to inhibit cancer cell growth, particularly against various cancer cell lines such as A549 (lung cancer) and others.
  • Anti-inflammatory Effects : Compounds in this class often demonstrate the ability to reduce inflammation, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some pyrazole derivatives have shown effectiveness against bacterial strains, including multidrug-resistant bacteria.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features. Key findings include:

  • Substituent Effects : The presence of specific functional groups on the pyrazole ring can enhance or diminish biological activity. For instance, modifications at the 4-position of the pyrazole ring can significantly affect the compound's potency against cancer cells.
  • Chain Length Variations : Alterations in the alkyl chain length attached to the amino group also influence activity. For example, longer chains may enhance lipophilicity, improving cellular uptake.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

Antitumor Activity

In a study examining various pyrazole derivatives, compounds with modifications at the 3-position exhibited significant cytotoxicity against A549 cells. The most potent derivatives reduced cell viability by over 70% compared to untreated controls .

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of a series of pyrazole carboxamide derivatives. These compounds inhibited nitric oxide production in LPS-stimulated macrophages, indicating potential for treating inflammatory conditions .

Antimicrobial Efficacy

Research has demonstrated that certain pyrazole derivatives possess antimicrobial properties against Gram-positive bacteria. For instance, a derivative showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in combating resistant infections .

Comparative Biological Activity Table

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
Compound AIC50 = 15 µMNO Inhibition: 75%MRSA MIC = 32 µg/mL
Compound BIC50 = 10 µMNO Inhibition: 60%E. coli MIC > 64 µg/mL
4-{[(1-Ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-olTBDTBDTBD

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